1-(2-Pyridyl)-2-(4-pyridyl)ethene, also known as 1,2-bis(4-pyridyl)ethylene, is an organic compound characterized by its unique structure that features two pyridine rings connected by an ethylene bridge. The molecular formula of this compound is , and it has a molar mass of approximately 182.22 g/mol. The compound appears as a colorless to dark brown crystalline solid with a strong pyridine odor at room temperature . Its structural formula can be represented as follows:
This compound exhibits interesting properties such as moderate solubility in organic solvents like chloroform and methanol, and it has been noted for its potential applications in various fields including organic synthesis and materials science.
Research indicates that 1-(2-Pyridyl)-2-(4-pyridyl)ethene possesses notable biological activities. It has been identified as a potential inhibitor of certain enzymes, particularly cytochrome P450 enzymes like CYP1A2, which are crucial in drug metabolism . Additionally, its structural characteristics may contribute to its interaction with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 1-(2-Pyridyl)-2-(4-pyridyl)ethene typically involves several methods:
1-(2-Pyridyl)-2-(4-pyridyl)ethene has various applications across different fields:
Studies on the interactions of 1-(2-Pyridyl)-2-(4-pyridyl)ethene reveal its potential as a ligand that can stabilize metal ions in coordination complexes. Its ability to form chelates makes it valuable in various catalytic processes. Additionally, research indicates that this compound may exhibit interactions with biological macromolecules, suggesting possible applications in drug design and development .
Several compounds share structural similarities with 1-(2-Pyridyl)-2-(4-pyridyl)ethene. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1,2-Bis(3-pyridyl)ethylene | C12H10N2 | 0.75 |
4-Methyl-4'-vinyl-2,2'-bipyridine | C13H12N2 | 0.74 |
(E)-3-(Pyridin-3-yl)prop-2-en-1-ol | C11H11N | 0.74 |
The uniqueness of 1-(2-Pyridyl)-2-(4-pyridyl)ethene lies in its specific arrangement of pyridine rings which allows for distinct electronic properties and reactivity patterns compared to other similar compounds. Its dual pyridine structure enhances its potential as a chelating agent and influences its biological activity differently than other derivatives.